5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one
Overview
Description
5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its hydroxyl group and three methyl groups attached to the furan ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diketone or keto-alcohol, cyclization can be induced using acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.
Industrial Production Methods
Industrial production of such compounds typically involves optimized synthetic routes that maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products
Oxidation: Formation of 5-oxo-3,4,5-trimethylfuran-2(5H)-one.
Reduction: Formation of 5-hydroxy-3,4,5-trimethyltetrahydrofuran.
Substitution: Formation of halogenated derivatives like 5-hydroxy-3,4,5-trimethyl-2-bromofuran.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, while the furan ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylfuran: Lacks the additional methyl groups, which may affect its reactivity and physical properties.
3,4,5-Trimethylfuran: Lacks the hydroxyl group, which may reduce its polarity and potential for hydrogen bonding.
2,5-Dimethylfuran: Lacks both the hydroxyl group and one methyl group, which may significantly alter its chemical behavior.
Properties
IUPAC Name |
5-hydroxy-3,4,5-trimethylfuran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)7(3,9)10-6(4)8/h9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQZXGUFOMZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC1=O)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498815 | |
Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-73-3 | |
Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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